7-Methoxy-3-thiophen-3-yl-quinoline
Description
7-Methoxy-3-thiophen-3-yl-quinoline is a substituted quinoline derivative featuring a methoxy group at the 7-position and a thiophen-3-yl group at the 3-position of the quinoline core.
Properties
Molecular Formula |
C14H11NOS |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
7-methoxy-3-thiophen-3-ylquinoline |
InChI |
InChI=1S/C14H11NOS/c1-16-13-3-2-10-6-12(8-15-14(10)7-13)11-4-5-17-9-11/h2-9H,1H3 |
InChI Key |
AOLUUEDZXBVWED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-thiophen-3-yl-quinoline typically involves the condensation of appropriate quinoline and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-thiophen-3-yl-quinoline can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can yield dihydroquinoline derivatives.
Scientific Research Applications
7-Methoxy-3-thiophen-3-yl-quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-3-thiophen-3-yl-quinoline involves its interaction with specific molecular targets. For example, it can inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), which is a key player in cell proliferation and survival . By inhibiting EGFR, the compound can potentially exert anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituted Quinoline Derivatives and Their Features
Key Observations :
- Heterocyclic Diversity: The thiophene moiety at position 3 contrasts with pyridine or phenyl groups in other analogs (e.g., 7-Methoxy-3-pyridin-4-yl-quinoline), which could influence solubility and target selectivity .
Reactivity Insights :
- Thiophene incorporation may require transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), though direct evidence is lacking in the provided materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
